

Orelabrutinib drug-drug interaction potential

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Compound Focus: Orelabrutinib

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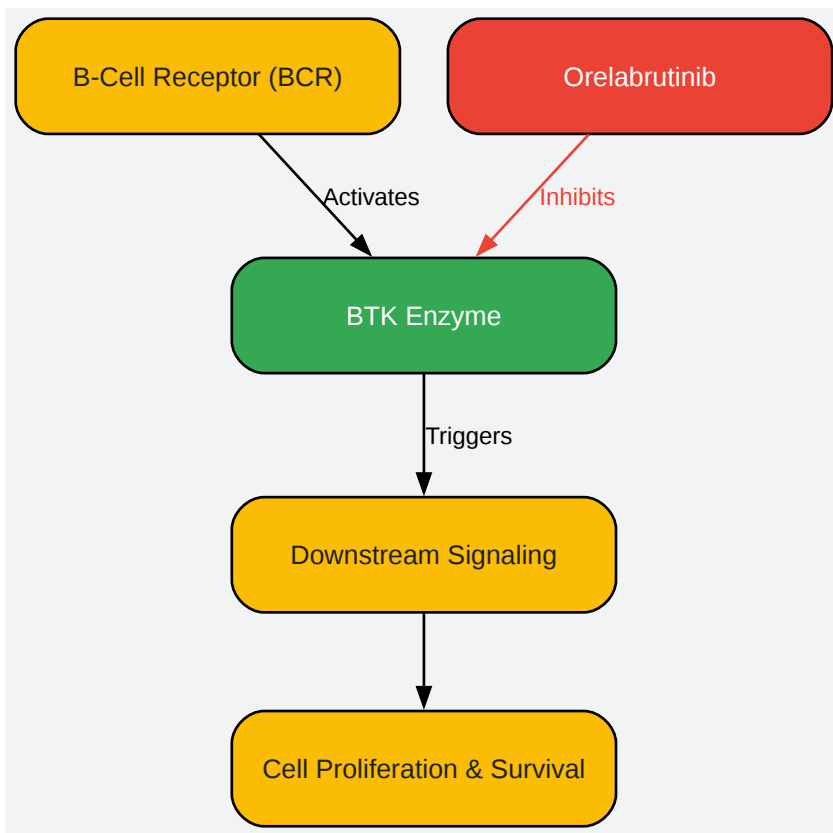
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Orelabrutinib Basics & Mechanism of Action

Q1: What is orelabrutinib and what is its primary mechanism of action? Orelabrutinib is a second-generation, irreversible **Bruton's Tyrosine Kinase (BTK) inhibitor** [1]. It is used in the treatment of B-cell malignancies, such as lymphoma and leukemia [2] [1] [3].

Its primary mechanism is the selective inhibition of the BTK enzyme by covalently binding to it [1]. This action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells [1].

The diagram below illustrates this key signaling pathway and where **orelabrutinib** acts.



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Diagram 1: Orelabrutinib inhibits the BTK signaling pathway in B-cells

Clinical Combination & Interaction Potential

Q2: What is known about orelabrutinib's drug-drug interaction potential from clinical use? While specific pharmacokinetic DDI studies are not detailed in the search results, clinical trials demonstrate that **orelabrutinib** has been safely and effectively combined with other chemotherapeutic agents. This suggests that the known interactions are manageable in a clinical setting.

The table below summarizes key combinations and their contexts.

Combination Regimen	Clinical Context	Reported Efficacy & Safety	Citation
Ore-MIED (Orelabrutinib, HD-MTX, Ifosfamide, Etoposide, Dexamethasone)	Relapsed/Refractory Central Nervous System Lymphoma (rrCNSL)	Overall Response Rate (ORR) of 89.2%; regimen found effective and safe.	[2]
Ore-MTD (Orelabrutinib, HD-MTX, Temozolomide, Dexamethasone)	Relapsed/Refractory Central Nervous System Lymphoma (rrCNSL)	ORR of 89.2%; no significant difference in median progression-free survival compared to Ore-MIED.	[2]
Orelabrutinib + Rituximab	Chronic Lymphocytic Leukemia (CLL/SLL)	Favorable efficacy; significant reduction in Minimal Residual Disease (MRD) observed.	[3]

Key Pharmacokinetic Note: Orelabrutinib is noted for its **high ability to penetrate the blood-brain barrier**, resulting in a high cerebrospinal fluid (CSF)/plasma ratio [2]. This property is critical for its use in central nervous system lymphoma but could also be a point of interaction with other drugs that affect membrane transporters.

Methodologies for Investigating DDIs

Q3: What experimental methodologies can be used to predict and study orelabrutinib's DDI potential?

For a comprehensive DDI assessment, a multi-faceted research approach is recommended. The following workflow outlines a potential strategy, incorporating methodologies from the search results.



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Diagram 2: A multi-method workflow for DDI investigation

1. Network-Based Prediction Models

- **Principle:** This method constructs a **Drug-Drug Interaction Network (DDINet)** where drugs are nodes and their known interactions are edges. By analyzing the network topology and the relationships between a drug (e.g., **orelabrutinib**) and its neighbors, one can predict unknown synergistic or antagonistic interactions [4].
- **Protocol Outline:**
 - **Data Collection:** Gather known DDI data from databases like DrugBank [4].
 - **Network Construction:** Build DDINet using graph theory.
 - **Feature Extraction:** Calculate topological features (e.g., common neighbors, Jaccard coefficient) for drug pairs [4].
 - **Model Training:** Use machine learning classifiers (e.g., Support Vector Machines) to distinguish between synergistic, antagonistic, or neutral pairs. This approach has achieved high classification accuracy (AUC up to 0.9687) [4].

2. In Vitro Enzyme and Transporter Profiling

- **Principle:** Determine if **orelabrutinib** is a substrate, inhibitor, or inducer of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4) or drug transporters (e.g., P-gp). This is a standard early-stage investigation.
- **Protocol Outline:**
 - Use human liver microsomes or recombinant CYP enzymes.
 - Incubate **orelabrutinib** with specific enzyme probes.
 - Measure metabolite formation via LC-MS/MS to assess inhibition.
 - Use Caco-2 or transfected cell lines for transporter studies.

3. Clinical Combination Studies

- **Principle:** As shown in Q2, real-world clinical data from retrospective analyses or prospective trials provide the most direct evidence of manageable interactions [2] [3].
- **Protocol Outline:**
 - **Design:** Use phase II/III trial designs where **orelabrutinib** is combined with other agents.
 - **Endpoints:** Monitor efficacy (ORR, PFS) and safety (adverse events) closely. Changes in the safety profile can indicate potential interactions.
 - **PK Sub-studies:** Incorporate intensive pharmacokinetic sampling to see if co-administration alters **orelabrutinib**'s exposure (AUC, C_{max}-).

Troubleshooting & Key Considerations

Q4: What are the key challenges and troubleshooting tips for DDI research on orelabrutinib?

Challenge	Considerations & Troubleshooting Tips
Lack of Specific DDI Data • Rely on Mechanism: In the absence of direct data, consider the drug's properties. As a small molecule kinase inhibitor, it may have a lower DDI risk than drugs metabolized by multiple CYPs. However, this is not a rule. • Extrapolate from Class: Consider DDI data from other BTK inhibitors (e.g., ibrutinib) as a starting point for hypothesis generation, not as conclusive evidence. Managing Complex Regimens Clinical studies show orelabrutinib is combined with up to 4 other drugs (e.g., Ore-MIED). The successful outcomes suggest that additive toxicities, rather than metabolic interactions, may be the primary concern [2]. Focus safety monitoring on overlapping toxicities (e.g., cytopenias). Predicting Unseen Interactions Utilize Computational Tools: Employ the network-based methods described in Q3 to generate predictive hypotheses for experimental validation [4]. This can prioritize the most likely interactions for further study.	

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